4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrol-2-one core, which is a five-membered lactam ring, substituted with various functional groups including a benzoyl group, a hydroxy group, a morpholin-4-yl ethyl group, and a thiophen-2-yl group
Preparation Methods
The synthesis of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through multi-step organic synthesis. The synthetic route typically involves the following steps:
Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Morpholin-4-yl Ethyl Substitution: The morpholin-4-yl ethyl group can be introduced through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Thiophen-2-yl Substitution: The thiophen-2-yl group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling using thiophen-2-yl boronic acid or stannane.
Chemical Reactions Analysis
4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Coupling Reactions: The thiophen-2-yl group can participate in cross-coupling reactions such as Suzuki or Stille coupling to form new carbon-carbon bonds.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or conductive polymers, due to its conjugated system and electron-donating/withdrawing groups.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, or cellular uptake mechanisms.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules or as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The benzoyl and hydroxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes or receptors, while the morpholin-4-yl ethyl and thiophen-2-yl groups can enhance cell permeability and binding affinity.
Comparison with Similar Compounds
Similar compounds to 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one include:
4-benzoyl-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a piperidin-4-yl group instead of a morpholin-4-yl group, which may affect its biological activity and solubility.
4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(furan-2-yl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a furan-2-yl group instead of a thiophen-2-yl group, which may influence its electronic properties and reactivity.
4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(phenyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a phenyl group instead of a thiophen-2-yl group, which may alter its aromaticity and stability.
Each of these similar compounds has unique structural features that can influence their chemical and biological properties, making this compound a distinct and valuable compound for various applications.
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-19(15-5-2-1-3-6-15)17-18(16-7-4-14-28-16)23(21(26)20(17)25)9-8-22-10-12-27-13-11-22/h1-7,14,18,24H,8-13H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVRYFMALJWMR-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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